1-Ethenylcyclopropane-1-sulfonamide
CAS No.: 2089277-07-4
Cat. No.: VC5606107
Molecular Formula: C5H9NO2S
Molecular Weight: 147.19
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2089277-07-4 |
|---|---|
| Molecular Formula | C5H9NO2S |
| Molecular Weight | 147.19 |
| IUPAC Name | 1-ethenylcyclopropane-1-sulfonamide |
| Standard InChI | InChI=1S/C5H9NO2S/c1-2-5(3-4-5)9(6,7)8/h2H,1,3-4H2,(H2,6,7,8) |
| Standard InChI Key | DAJXIJZKXMFPBG-UHFFFAOYSA-N |
| SMILES | C=CC1(CC1)S(=O)(=O)N |
Introduction
Structural and Physicochemical Properties
The molecular structure of 1-ethenylcyclopropane-1-sulfonamide is defined by the formula C₅H₉NO₂S, with a molecular weight of 147.2 g/mol . Key features include:
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A strained cyclopropane ring, which confers unique reactivity due to angle strain.
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A sulfonamide group (-SO₂NH₂) attached to the cyclopropane carbon, enhancing hydrogen-bonding potential.
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An ethenyl (-CH=CH₂) substituent, enabling participation in polymerization or cycloaddition reactions.
Table 1: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉NO₂S | |
| Molecular Weight | 147.2 g/mol | |
| IUPAC Name | 1-ethenylcyclopropane-1-sulfonamide | |
| Appearance | Powder | |
| Storage Temperature | Room Temperature | |
| SMILES | C=CC1(CC1)S(=O)(=O)N |
The compound’s InChI Key (DAJXIJZKXMFPBG-UHFFFAOYSA-N) and PubChem CID (68841174) facilitate database searches and computational modeling .
Synthetic Methodologies
Industrial Synthesis
Industrial production of 1-ethenylcyclopropane-1-sulfonamide involves multi-step protocols optimized for scalability. A patent by Li et al. (WO2009053281A1) outlines a general approach for cyclopropyl sulfonamides, which can be adapted for this compound :
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Sulfonylation: Reacting chloropropane sulfonyl chloride with tert-butyl amine to form an intermediate sulfonamide.
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Ring-Closing: Treating the intermediate with n-butyl lithium to induce cyclopropane ring formation.
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Deprotection: Cleaving the tert-butyl group using formic acid to yield the final sulfonamide .
Critical parameters include:
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Solvent Choice: Toluene and tetrahydrofuran (THF) are preferred for their compatibility with organolithium reagents .
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Temperature Control: Reactions are conducted at low temperatures (-25°C to 0°C) to mitigate side reactions .
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Purification: Residual solvents and byproducts are removed via co-evaporation with toluene, followed by crystallization using toluene-ethanol mixtures .
Applications and Industrial Relevance
Pharmaceutical Intermediates
1-Ethenylcyclopropane-1-sulfonamide serves as a precursor in drug discovery. For example, Evitachem’s derivative (1R)-1-amino-N-cyclopropylsulfonyl-2-ethenylcyclopropane-1-carboxamide highlights its utility in constructing complex pharmacophores. The sulfonamide group’s hydrogen-bonding capacity enhances binding affinity to biological targets, making it valuable in protease inhibitor design.
Materials Science
The ethenyl group enables incorporation into polymers via radical or ionic chain-growth mechanisms. Potential applications include:
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Crosslinking Agents: Enhancing mechanical strength in epoxy resins.
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Coating Additives: Improving adhesion and corrosion resistance.
Catalysis
The strained cyclopropane ring may act as a ligand in transition metal catalysis. Pd-catalyzed cross-coupling reactions, for instance, could leverage its electronic properties to modulate catalytic activity.
Future Directions
Research priorities include:
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Toxicological Profiling: Assessing acute and chronic toxicity in model organisms.
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Enantioselective Synthesis: Developing asymmetric routes to access chiral variants for medicinal chemistry.
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Polymerization Studies: Exploring its role in synthesizing cyclopropane-containing polymers.
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